

# In-depth Technical Guide: 3-Ethyl-2,4-dimethylpent-1-ene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylpent-1-ene

Cat. No.: B12542395

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## Introduction

**3-Ethyl-2,4-dimethylpent-1-ene** is a branched alkene of interest in organic synthesis and potentially as a fragment or intermediate in the development of new chemical entities. Its specific substitution pattern offers unique steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its commercial availability, potential synthetic routes, and analytical characterization.

## Commercial Availability

As of the latest inquiries, **3-Ethyl-2,4-dimethylpent-1-ene** does not appear to be readily available from commercial chemical suppliers. Extensive searches of chemical vendor databases and platforms have not identified any companies that list this specific molecule in their catalogs. The search results frequently lead to suppliers of the corresponding alkane, 3-Ethyl-2,4-dimethylpentane, or other structural isomers. This lack of commercial availability suggests that for any research or development purposes, **3-Ethyl-2,4-dimethylpent-1-ene** would need to be custom synthesized.

## Physicochemical Data

A summary of the key physicochemical properties of **3-Ethyl-2,4-dimethylpent-1-ene**, based on computational models, is presented in the table below.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub>	PubChem <sup>[1]</sup>
Molecular Weight	126.24 g/mol	PubChem <sup>[1]</sup>
IUPAC Name	3-ethyl-2,4-dimethylpent-1-ene	PubChem <sup>[1]</sup>
CAS Number	144503-49-1	PubChem <sup>[1]</sup>
SMILES	<chem>CCC(C(C)C)C(=C)C</chem>	PubChem <sup>[1]</sup>
InChI	InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3	PubChem <sup>[1]</sup>
InChIKey	QAPXEUIJSSGQRMT-UHFFFAOYSA-N	PubChem <sup>[1]</sup>

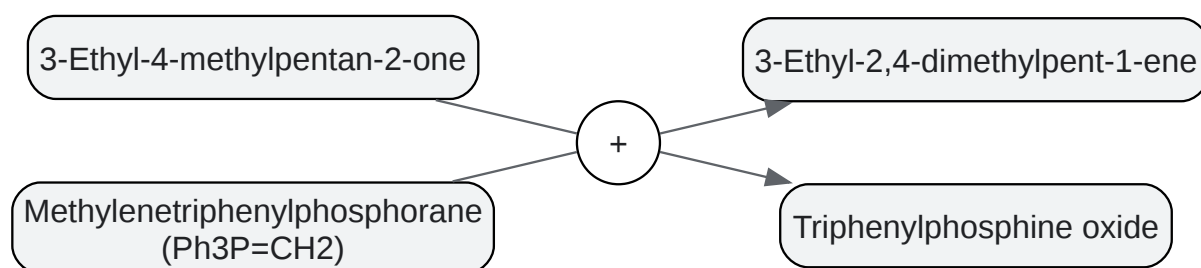
## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **3-Ethyl-2,4-dimethylpent-1-ene** are not readily available in the scientific literature. However, based on established principles of organic chemistry, plausible synthetic and analytical methodologies can be proposed.

## Proposed Synthetic Pathway: Wittig Reaction

A common and effective method for the synthesis of terminal alkenes is the Wittig reaction. This approach would involve the reaction of a suitable ketone with a phosphorus ylide.

Reaction Scheme:



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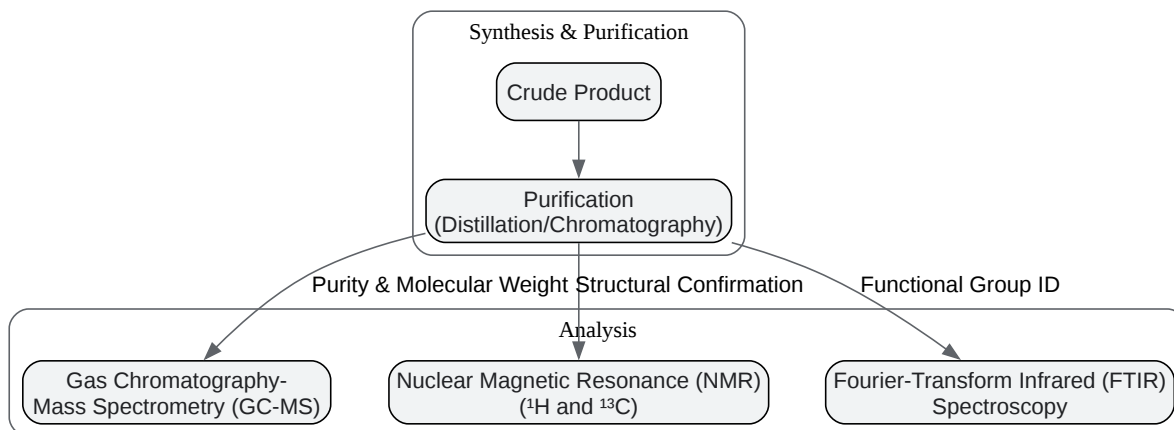
Figure 1: Proposed Wittig reaction for the synthesis of **3-Ethyl-2,4-dimethylpent-1-ene**.

#### Methodology:

- **Preparation of the Ylide:** Methylenetriphenylphosphorane is typically prepared in situ by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Wittig Reaction:** The ketone, 3-ethyl-4-methylpentan-2-one, dissolved in the same anhydrous solvent, is then added dropwise to the solution of the ylide at a controlled temperature, often starting at low temperatures (e.g., 0 °C or -78 °C) and gradually warming to room temperature.
- **Work-up and Purification:** The reaction mixture is quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product would then require purification, most likely by fractional distillation or column chromatography on silica gel, to separate the desired alkene from the triphenylphosphine oxide byproduct and any unreacted starting materials.

## Proposed Analytical Workflow

The identity and purity of the synthesized **3-Ethyl-2,4-dimethylpent-1-ene** would need to be confirmed using a combination of spectroscopic and chromatographic techniques.



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Figure 2: Proposed analytical workflow for the characterization of **3-Ethyl-2,4-dimethylpent-1-ene**.

#### Detailed Methodologies:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique would be crucial for assessing the purity of the final product and confirming its molecular weight. A suitable GC method would involve a non-polar capillary column (e.g., DB-1 or HP-5) with a temperature gradient to separate the product from any impurities. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 126.24 g/mol and a fragmentation pattern consistent with the structure of a branched alkene.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy would provide definitive structural confirmation.
  - <sup>1</sup>H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the C=CH<sub>2</sub> group, as well as complex multiplets for the methine and methylene protons of the ethyl and isopropyl groups, and distinct signals for the different methyl groups.

- $^{13}\text{C}$  NMR: The spectrum should display the expected number of carbon signals, including two in the olefinic region (typically  $>100$  ppm) corresponding to the double bond carbons.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the key functional groups. Characteristic absorption bands would be expected for C=C stretching (around  $1640\text{ cm}^{-1}$ ) and =C-H stretching (around  $3080\text{ cm}^{-1}$ ).

## Conclusion

**3-Ethyl-2,4-dimethylpent-1-ene** is a non-commercial chemical that requires custom synthesis for any research applications. While specific, validated experimental protocols are not available in the public domain, standard organic synthesis techniques, such as the Wittig reaction, provide a plausible route for its preparation. A rigorous analytical workflow employing GC-MS, NMR, and FTIR is essential to confirm the identity and purity of the synthesized compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential applications of this unique branched alkene.

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## References

- 1. 3-Ethyl-2,4-dimethylpent-1-ene |  $\text{C}_9\text{H}_{18}$  | CID 19892423 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)